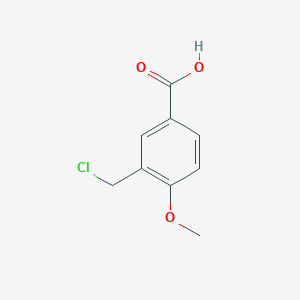

3-(Chloromethyl)-4-methoxybenzoic acid

Description

BenchChem offers high-quality 3-(Chloromethyl)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHHEPHRPIIYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Chloromethyl)-4-methoxybenzoic acid CAS number and molecular structure

Technical Whitepaper: 3-(Chloromethyl)-4-methoxybenzoic Acid CAS: 77670-42-9 Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol

Part 1: Executive Technical Analysis

1.1 The Bifunctional Scaffold 3-(Chloromethyl)-4-methoxybenzoic acid represents a high-value "bifunctional pharmacophore" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary functional groups:[1]

-

The Benzylic Chloride (Electrophile): Positioned at the meta position relative to the acid (but ortho to the methoxy group), this moiety serves as a potent alkylating agent. It readily undergoes

reactions with amines, thiols, and phenoxides, allowing for the rapid construction of heterocyclic cores found in kinase inhibitors and GPCR modulators. -

The Carboxylic Acid (Nucleophile/Coupling Partner): This group acts as the anchor for amide coupling or esterification, typically serving as the "warhead" attachment point or the solubilizing tail in drug candidates.

1.2 Structural Dynamics & The "Ortho Effect" The 4-methoxy group is not merely a passive substituent; it exerts a significant electronic and steric influence.

-

Electronic Effect: The methoxy group (

) is a strong -

Steric Conformation: The ortho positioning of the chloromethyl group relative to the methoxy group creates a "molecular lock." The steric bulk forces the methoxy group to twist out of planarity in certain transition states, which can be exploited to lock bioactive conformations in drug design—a strategy often used to improve potency and selectivity in kinase inhibitors.

Part 2: Synthetic Routes & Mechanistic Insight

The Preferred Route: Radical Chlorination of 3-Methyl-4-methoxybenzoic Acid

This route utilizes a radical chain mechanism to selectively halogenate the benzylic position without touching the aromatic ring or the methoxy ether.

Mechanism:

-

Initiation: Thermal or photochemical homolysis of the radical initiator (e.g., AIBN or Benzoyl Peroxide).

-

Propagation: The radical abstracts a hydrogen atom from the benzylic methyl group, forming a benzylic radical. This radical is stabilized by resonance with the aromatic ring.

-

Termination: The benzylic radical abstracts a chlorine atom from the chlorinating agent (NCS or

), yielding the product.

Reaction Scheme Visualization:

Caption: Radical halogenation pathway minimizing genotoxic byproducts compared to Blanc chloromethylation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-(Chloromethyl)-4-methoxybenzoic acid via radical chlorination. Scale: 10.0 mmol (Lab Scale)

Materials Table:

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |

| 3-Methyl-4-methoxybenzoic acid | 166.17 | 1.0 | 1.66 g | Substrate |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 1.40 g | Cl Source |

| Benzoyl Peroxide (BPO) | 242.23 | 0.05 | 121 mg | Initiator |

| Acetonitrile (ACN) | - | Solvent | 20 mL | Solvent |

| Ethyl Acetate | - | - | - | Extraction |

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Methyl-4-methoxybenzoic acid (1.66 g) in anhydrous Acetonitrile (20 mL). Note: ACN is preferred over CCl4 due to lower toxicity, though CCl4 is classical.

-

Reagent Addition: Add NCS (1.40 g) in one portion.

-

Initiation: Add Benzoyl Peroxide (121 mg). Purge the system with Nitrogen (

) for 5 minutes to remove oxygen, which can quench radicals. -

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes). The product will be slightly more polar than the starting material due to the chlorine atom, but the acid functionality dominates retention. Look for the disappearance of the starting methyl spot.

-

-

Workup:

-

Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3 ratio).

-

Yield Expectation: 65–75% as a white crystalline solid.

-

Part 4: Safety & PGI Management (Self-Validating Systems)

This compound contains a benzylic chloride, classifying it as a Potential Genotoxic Impurity (PGI) . In drug development, this requires strict control strategies (TTC threshold < 1.5 µ g/day usually).

Handling Protocols:

-

Lachrymator: Benzylic chlorides are potent eye irritants.[4] All operations must occur in a functioning fume hood.

-

Hydrolysis Risk: The compound hydrolyzes to the alcohol (3-(hydroxymethyl)-4-methoxybenzoic acid) in the presence of moisture. Store under inert gas (Argon) at 2–8°C.

-

Quenching: All glassware and spills should be treated with a dilute solution of ammonia or nucleophilic amine (e.g., morpholine) to quench the alkylating capability before cleaning.

Reactivity Logic Diagram:

Caption: Dual reactivity profile highlighting the stability risk (hydrolysis) vs. synthetic utility.

References

-

National Institutes of Health (NIH). (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[3] PMC5042217. Retrieved from [Link]

Sources

- 1. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

Predicted pKa values of 3-(Chloromethyl)-4-methoxybenzoic acid

An In-Depth Technical Guide to the Predicted pKa of 3-(Chloromethyl)-4-methoxybenzoic Acid

Executive Summary

This guide provides a rigorous analysis of the acidity (pKa) of 3-(Chloromethyl)-4-methoxybenzoic acid , a specialized intermediate often employed in the synthesis of covalent drugs and bioconjugates.

While experimental data for this specific derivative is sparse in public repositories, its pKa can be predicted with high confidence using Hammett Linear Free Energy Relationships (LFER) and verified through structural analogy.

Predicted pKa Value: 4.35 ± 0.10

-

Context: This molecule is slightly less acidic than benzoic acid (pKa 4.20) but more acidic than 4-methoxybenzoic acid (pKa 4.47).

-

Mechanism: The acidity is governed by the competing electronic effects of the electron-donating 4-methoxy group (+R) and the electron-withdrawing 3-chloromethyl group (-I).

Part 1: Structural Analysis & Electronic Effects

To accurately predict the pKa, we must deconstruct the molecule into its core electronic components relative to the parent molecule, benzoic acid.

The Parent Core: Benzoic Acid[1][2]

-

Reference pKa: 4.20 (at 25°C in water).

-

Role: Serves as the baseline for the Hammett equation.

The 4-Methoxy Group (-OCH₃)

-

Position: Para to the carboxylic acid.[1]

-

Electronic Effect:

-

Resonance (+R): The lone pairs on the oxygen atom donate electron density into the benzene ring, stabilizing the protonated form and destabilizing the carboxylate anion. This is the dominant effect.

-

Induction (-I): The electronegative oxygen pulls electrons through the sigma bond, but this is overwhelmed by the resonance effect at the para position.

-

-

Hammett Constant (

): -0.27 (Electron Donating). -

Net Impact: Increases pKa (decreases acidity).

The 3-Chloromethyl Group (-CH₂Cl)

-

Position: Meta to the carboxylic acid.

-

Electronic Effect:

-

Induction (-I): The chlorine atom is highly electronegative, pulling electron density away from the ring carbon through the methylene bridge. This stabilizes the carboxylate anion, facilitating deprotonation.

-

Resonance: Negligible due to the saturated methylene spacer.

-

-

Hammett Constant (

): +0.12 (Electron Withdrawing). -

Net Impact: Decreases pKa (increases acidity).

Part 2: Theoretical Derivation (Hammett Equation)

The Hammett equation relates the pKa of a substituted benzoic acid to the parent molecule using substituent constants (

Parameters:

- (Benzoic Acid): 4.20

- (Ionization of benzoic acids in H₂O): 1.00

- : -0.27

- : +0.12 [3]

Calculation:

Comparative Data Table

| Molecule | Substituents | Predicted pKa | Experimental pKa | |

| Benzoic Acid | None | 0.00 | 4.20 | 4.20 |

| 4-Methoxybenzoic Acid | 4-OMe | -0.27 | 4.47 | 4.47 |

| 3-(Chloromethyl)benzoic Acid | 3-CH₂Cl | +0.12 | 4.08 | N/A |

| Target Molecule | 3-CH₂Cl, 4-OMe | -0.15 | 4.35 | Prediction |

Part 3: Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that determine the final pKa.

Caption: Schematic of competing electronic effects. The strong resonance donation from the methoxy group (Red) is partially counteracted by the inductive withdrawal from the chloromethyl group (Blue).

Part 4: Experimental Validation Protocols

Warning: Chemical Instability The 3-chloromethyl group is a benzylic chloride, which is susceptible to hydrolysis in aqueous media, converting to the hydroxymethyl derivative (3-(hydroxymethyl)-4-methoxybenzoic acid). This reaction is accelerated at high pH (during titration) and elevated temperatures.

Recommended Protocol: Rapid Potentiometric Titration

-

Solvent Selection: Use a mixed solvent system (e.g., Methanol/Water 50:50) to suppress hydrolysis and increase solubility.

-

Note: You must correct the apparent pKa (

) back to aqueous pKa using the Yasuda-Shedlovsky extrapolation method.

-

-

Sample Preparation:

-

Weigh ~5 mg of the compound.

-

Dissolve in 20 mL of degassed 0.1 M KCl (ionic strength adjuster).

-

-

Titration Workflow:

-

Perform a "Fast Titration" (total time < 5 minutes) to minimize hydrolysis.

-

Use 0.1 M KOH as the titrant.

-

Monitor pH continuously.

-

-

Data Analysis:

-

Plot pH vs. Volume of KOH.

-

Determine the inflection point (equivalence point).

-

Calculate pKa at the half-equivalence point.

-

Alternative: Capillary Electrophoresis (CE)

For higher precision with minimal sample, use CE to measure effective mobility (

Part 5: Implications for Drug Development

-

Solubility:

-

At physiological pH (7.4), the molecule will be almost entirely deprotonated (anionic carboxylate form), ensuring high aqueous solubility.

-

Calculation:

. -

Ratio

.

-

-

Reactivity (Linker Chemistry):

-

The chloromethyl group is a potent electrophile. It is designed to react with nucleophiles (e.g., amines, thiols) on target proteins or other drug pharmacophores.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or dimerization.

-

References

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Schwarzenbach, G., et al. (1993). Acidity and Hammett Constants. In Ionization Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed protocols for pKa measurement of unstable compounds). Link

Sources

A Researcher's Guide to the Structural Elucidation of 3-(Chloromethyl)-4-methoxybenzoic acid

This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of 3-(Chloromethyl)-4-methoxybenzoic acid. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of methods. It delves into the rationale behind procedural choices, offering a self-validating system of protocols grounded in established crystallographic principles. Here, we treat 3-(Chloromethyl)-4-methoxybenzoic acid as a model system to illustrate the workflow from synthesis to the final, detailed analysis of its three-dimensional architecture.

Introduction: The Significance of Structural Analysis

3-(Chloromethyl)-4-methoxybenzoic acid is a substituted benzoic acid derivative. Benzoic acid and its analogues are crucial building blocks in the synthesis of a wide range of pharmacologically active molecules.[1] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the physicochemical properties of a compound.[2][3] These properties, in turn, influence its behavior in biological systems and its suitability for various applications. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this atomic arrangement with unparalleled accuracy.[4][5] This guide will walk through the necessary steps to achieve a publication-quality crystal structure, providing both the "how" and the "why" at each stage.

Synthesis and Purification

While several synthetic routes to substituted benzoic acids exist, a common approach involves the chloromethylation of a suitable precursor.[6][7] For the title compound, a plausible route would be the chloromethylation of 4-methoxybenzoic acid.

Protocol 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzoic acid

-

Reaction Setup: In a well-ventilated fume hood, combine 4-methoxybenzoic acid with paraformaldehyde in the presence of concentrated hydrochloric acid. A similar chloromethylation of 4-methoxybenzaldehyde uses a molar ratio of approximately 1:1.2 to 1:1.5 of the aromatic compound to the formaldehyde source.[8]

-

Heating: Heat the reaction mixture with stirring to a temperature of 70-75°C for 3-4 hours.[8]

-

Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water, to yield purified 3-(Chloromethyl)-4-methoxybenzoic acid.

-

Characterization: Confirm the identity and purity of the bulk material using spectroscopic methods as detailed in Section 4.

Single Crystal Growth: The Crystallographer's Art

The bottleneck in many crystal structure analyses is obtaining a single, high-quality crystal free of defects.[5] The ideal crystal for SC-XRD should be between 30 and 300 microns in its largest dimension.[2] Several techniques can be employed, with the choice of solvent being a critical factor.[9][10]

Protocol 2: Crystal Growth by Slow Evaporation

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene). A suitable solvent is one in which the compound is moderately soluble.[11]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by gently warming the solution to dissolve the solid and then allowing it to cool.

-

Crystallization: Filter the solution through a syringe filter into a clean vial. Cover the vial with a cap or parafilm that has been pierced with a few small holes. This allows for slow evaporation of the solvent.[12]

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[12]

Alternative Method: Vapor Diffusion

If slow evaporation is unsuccessful, vapor diffusion is a powerful alternative, especially when working with small amounts of material.[10]

-

Setup: Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a small amount of a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[9]

-

Mechanism: Over time, the vapor of the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and promoting the slow growth of crystals.[10]

Caption: Workflow from Synthesis to a Single Crystal.

Spectroscopic Characterization

Before proceeding with X-ray diffraction, it is essential to characterize the bulk synthesized material to confirm its chemical identity.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and is crucial for confirming the successful synthesis of the target compound.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the chloromethyl group protons (-CH₂Cl). The integration and splitting patterns of the aromatic protons will confirm the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the chloromethyl carbon.

Table 1: Predicted NMR Chemical Shifts

| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | 11.0 - 13.0 | 165 - 175 |

| Aromatic C-H | 7.0 - 8.2 | 110 - 135 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| -CH₂Cl | 4.5 - 4.8 | 40 - 45 |

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[13]

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region are indicative of the C-O stretching of the acid and ether functionalities.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region is expected for the C-Cl bond.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[2][4] The process involves several key steps.[4]

Caption: The Single-Crystal X-ray Diffraction Workflow.

Protocol 3: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[3] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å or Cu Kα, λ = 1.5418 Å).[3][14] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[4]

-

Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data.

-

Structure Solution: The "phase problem" is the central challenge in crystallography.[15][16] For small molecules like the title compound, direct methods are typically used. These methods use statistical relationships between the intensities of the reflections to determine initial phase estimates.[15] This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is refined using a least-squares method.[17][18] In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction amplitudes and those calculated from the model.[15] Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

In-depth Structural Analysis

Once the structure is refined, a detailed analysis of the molecular and supramolecular features can be performed.

6.1 Intramolecular Geometry

The refinement process yields precise bond lengths, bond angles, and torsion angles.[2] For 3-(Chloromethyl)-4-methoxybenzoic acid, key parameters to analyze include:

-

The planarity of the benzene ring.

-

The torsion angles defining the orientation of the carboxylic acid, methoxy, and chloromethyl substituents relative to the ring. Steric hindrance between adjacent substituents can cause them to twist out of the plane of the aromatic ring.[19][20]

6.2 Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal is determined by a network of non-covalent interactions. For the title compound, several interactions are expected:

-

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they will form classic head-to-tail centrosymmetric dimers, a common motif in benzoic acid derivatives.[19]

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl or methoxy group.

-

π-π Stacking: The aromatic rings may engage in offset face-to-face stacking interactions, contributing to the overall stability of the crystal lattice.[20]

6.3 Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[21] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal electron density.[22]

-

d_norm Surface: Mapping the normalized contact distance (d_norm) onto the Hirshfeld surface allows for the visualization of intermolecular contacts.[21] Short contacts (strong interactions like hydrogen bonds) appear as red spots, while longer contacts appear blue.

-

2D Fingerprint Plots: The Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts. This plot provides quantitative information about the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[21]

Caption: Hirshfeld Surface Analysis Workflow.

Conclusion

The comprehensive structural analysis of 3-(Chloromethyl)-4-methoxybenzoic acid, following the protocols outlined in this guide, provides a complete picture of its molecular architecture. This process, from rational synthesis and meticulous crystal growth to advanced diffraction analysis and computational visualization, exemplifies the modern workflow in chemical crystallography. The resulting structural information is invaluable for understanding the compound's properties and for the rational design of new materials and pharmaceutical agents.

References

-

Oxford Academic. (n.d.). 6 Solution and Refinement of Crystal Structures | Fundamentals of Crystallography. Retrieved from [Link]

-

Crystals. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

University of Cambridge. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

-

University of Washington Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

-

International Union of Crystallography. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Experimental and theoretical study on benzoic acid derivatives. Retrieved from [Link]

-

YouTube. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

Oxford Reference. (2025). Structure refinement. Retrieved from [Link]

-

Scribd. (n.d.). Beyond Hirshfield Surface Analysis - Interaction Energies, Energy Frameworks, and Lattice Energies With Crystalexplorer. Retrieved from [Link]

-

YouTube. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

- Google Patents. (n.d.). RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde.

-

Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of 4-(Chloromethyl)benzoic acid [benchchem.com]

- 8. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. chemistry.muohio.edu [chemistry.muohio.edu]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 15. fiveable.me [fiveable.me]

- 16. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Introduction [pd.chem.ucl.ac.uk]

- 18. Structure refinement [ns1.almerja.com]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. crystalexplorer.net [crystalexplorer.net]

Unraveling the Instability: A Guide to the Decomposition Pathways of Benzyl Chloride Derivatives in Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl chloride and its derivatives are cornerstone reagents in pharmaceutical development and organic synthesis, prized for their utility in introducing the versatile benzyl group. However, their inherent reactivity also renders them susceptible to degradation during storage, a phenomenon that can compromise reagent purity, lead to inconsistent reaction outcomes, and pose significant safety risks. This guide provides an in-depth exploration of the primary decomposition pathways affecting benzyl chloride derivatives, including hydrolysis, oxidation, photodegradation, and polymerization. We will dissect the underlying chemical mechanisms, evaluate the critical factors that influence stability—such as temperature, moisture, light, and impurities—and present robust analytical methodologies for assessing degradation. By grounding our discussion in established chemical principles and field-proven protocols, this whitepaper aims to equip researchers with the knowledge to ensure the integrity of these vital chemical building blocks.

The Chemical Underpinnings of Instability

The reactivity of a benzyl chloride derivative is fundamentally tied to the C(sp³)-Cl bond at the benzylic position. This bond is susceptible to cleavage, forming a relatively stable benzyl carbocation or benzyl radical, which serves as the gateway to multiple degradation routes. Understanding these pathways is the first step toward mitigating them.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway is hydrolysis, a reaction with ambient moisture that yields benzyl alcohol and corrosive hydrogen chloride (HCl) gas.[1][2][3][4][5] This reaction can proceed through both SN1 and SN2 mechanisms, with the dominant pathway influenced by the substitution pattern on the aromatic ring and the polarity of the medium.

-

SN1 Pathway: Favored by electron-donating groups (e.g., -OCH₃, -CH₃) that stabilize the intermediate benzyl carbocation.

-

SN2 Pathway: More prevalent for derivatives with electron-withdrawing groups (e.g., -NO₂, -CN) that destabilize the carbocation, making a direct backside attack by water more favorable.[6][7]

The generated HCl can act as a catalyst, accelerating further hydrolysis in an autocatalytic loop.[1] The rate of hydrolysis is generally independent of pH in acidic to neutral conditions but can be accelerated under strongly basic conditions.[6][8]

Caption: Primary hydrolysis pathway of benzyl chlorides.

Oxidation: The Slow Degradation

In the presence of atmospheric oxygen or other oxidizing agents, the benzylic carbon is susceptible to oxidation. This process typically converts the benzyl chloride first into the corresponding benzaldehyde and can proceed further to form benzoic acid.[9][10][11] The presence of trace metal impurities can catalyze this pathway. Electron-releasing substituents on the aromatic ring tend to accelerate the rate of oxidation.[9][10]

Photodegradation: The Radical Pathway

Exposure to ultraviolet (UV) light, even from ambient laboratory lighting over extended periods, can induce the homolytic cleavage of the carbon-chlorine bond.[12][13][14] This generates a highly reactive benzyl radical and a chlorine radical. The benzyl radicals can then dimerize to form bibenzyl or react with oxygen to initiate a cascade of oxidative reactions.

Thermal Decomposition and Polymerization

Elevated temperatures significantly accelerate all degradation pathways.[1][3][15] A particularly insidious thermal process, often catalyzed by trace metals like iron or Lewis acids, is Friedel-Crafts self-condensation.[16][17][18] In this reaction, one molecule of benzyl chloride alkylates another, eliminating HCl and forming oligomeric and polymeric polybenzyl structures. This process is often signaled by a darkening of the material and a significant increase in viscosity.

Caption: Overview of major decomposition pathways for benzyl chloride derivatives.

Critical Factors Influencing Storage Stability

The rate and extent of decomposition are not intrinsic properties alone; they are heavily influenced by the storage environment.

| Factor | Impact on Stability | Primary Pathways Affected | Mitigation Strategy |

| Temperature | High Impact: Exponentially increases reaction rates. | All pathways, especially thermal decomposition and polymerization. | Store in a cool, temperature-controlled environment (typically +2°C to +8°C). Avoid heat sources.[1][15] |

| Moisture/Humidity | High Impact: Essential reactant for hydrolysis. | Hydrolysis. | Store in tightly sealed containers with a desiccant if necessary. Handle under an inert, dry atmosphere (e.g., argon or nitrogen).[1][2] |

| Light Exposure | Moderate Impact: UV radiation initiates radical formation. | Photodegradation. | Store in amber or opaque containers to block UV light. Avoid exposure to direct sunlight.[1] |

| Air/Oxygen | Moderate Impact: Reactant for oxidation. | Oxidation. | Purge container headspace with an inert gas (argon or nitrogen) before sealing for long-term storage. |

| Impurities (Metals, Acids) | High Impact: Can catalyze polymerization and hydrolysis. | Polymerization, Hydrolysis. | Use high-purity reagents. Store in non-reactive containers (e.g., glass, glass-lined steel). Avoid contact with metals like iron, copper, and aluminum.[1][18][19] |

Analytical Workflows for Stability Assessment

A robust stability testing program is crucial for quality control. This involves both routine purity checks and forced degradation studies to understand potential liabilities.

Workflow for Stability Investigation

Caption: A typical workflow for a long-term stability study.

Protocol: HPLC Analysis of Benzyl Chloride and Its Degradants

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying benzyl chloride from its primary non-volatile degradants.[20][21][22][23]

Objective: To determine the purity of a benzyl chloride sample and quantify key degradation products.

Methodology:

-

Instrumentation: HPLC system equipped with a UV/photodiode array detector (PDA).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

-

Start at 40% B, hold for 2 minutes.

-

Ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 40% B and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at 254 nm. A PDA detector is recommended to aid in peak identification via spectral analysis.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the benzyl chloride sample.

-

Dissolve and dilute to 10.0 mL in acetonitrile (Class A volumetric flask). This is the stock solution.

-

Further dilute 1.0 mL of the stock solution to 10.0 mL with acetonitrile for a working concentration of ~0.1 mg/mL.

-

-

Standard Preparation: Prepare individual standards of benzyl chloride, benzyl alcohol, benzaldehyde, and benzoic acid at a similar concentration.

-

Analysis: Inject samples and standards. Identify peaks by retention time and UV spectra. Quantify using an external standard calibration curve.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and test the stability-indicating power of the analytical method.

Objective: To intentionally degrade the benzyl chloride derivative under various stress conditions.

Methodology:

-

Prepare Stock Solution: Prepare a solution of the benzyl chloride derivative in acetonitrile at ~1 mg/mL.

-

Set up Stress Conditions (in separate vials):

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v). Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v). Keep at room temperature for 4 hours.

-

Oxidation: Mix stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours.

-

Thermal Stress: Store the stock solution at 80°C for 48 hours.

-

Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Control: Keep the stock solution at 4°C in the dark.

-

-

Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples and the control by the developed HPLC method.

-

Evaluation: Compare the chromatograms. Identify and quantify the degradation products. The peak for the parent compound should decrease, while peaks for degradants should appear and grow.

| Stress Condition | Typical Degradants Observed |

| Acid/Heat | Benzyl Alcohol, Dibenzyl Ether |

| Base | Benzyl Alcohol |

| Oxidative | Benzaldehyde, Benzoic Acid |

| Photolytic | Bibenzyl and various other radical-derived products |

| Thermal | Increased rates of all degradation pathways, potential for polymerization products. |

Concluding Recommendations for Ensuring Reagent Integrity

The chemical fidelity of benzyl chloride derivatives is paramount for their successful application. Degradation is not a random event but a predictable outcome of specific chemical vulnerabilities and environmental conditions. To preserve the integrity of these valuable reagents, the following principles must be rigorously applied:

-

Procure High-Purity Materials: Start with the highest quality material available, as impurities can often catalyze decomposition.[21][23]

-

Implement Strict Environmental Controls: Storage must be in a cool, dry, and dark environment.[1][2][15] Tightly sealed, inert containers are non-negotiable.

-

Utilize an Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, displace headspace air with an inert gas like argon or nitrogen to mitigate both hydrolysis and oxidation.

-

Practice First-In, First-Out (FIFO): Use older stock first to minimize the duration of storage.

-

Validate and Qualify: Do not assume stability. Perform initial QC and periodic re-testing on stored materials, especially before use in critical cGMP processes. A validated, stability-indicating analytical method is a critical component of any quality system.

By adhering to these guidelines, researchers and drug development professionals can minimize the risks associated with degradation, ensuring the reliability, reproducibility, and safety of their scientific endeavors.

References

-

Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry. [Link]

-

Tanabe, K., & Ido, T. (1965). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. JOURNAL OF THE RESEARCH INSTITUTE FOR CATALYSIS HOKKAIDO UNIVERSITY. [Link]

-

Tanabe, K. (1963). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. JOURNAL OF THE RESEARCH INSTITUTE FOR CATALYSIS HOKKAIDO UNIVERSITY. [Link]

-

Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry. [Link]

-

BENZYL CHLORIDE - CDC Stacks. U.S. Department of Health, Education, and Welfare. [Link]

-

Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Chromatographic Science. [Link]

-

Tanabe, K., & Ido, T. (1965). the mechanism of the hydrolysis of benzal chloride. Journal of the Research Institute for Catalysis, Hokkaido University. [Link]

-

Various Authors. (2018). Out of chloro benzene and benzyl chloride, which one gets easily as hydrolysed by aqueous NaOH, and why?. Quora. [Link]

-

Brown, D., & Hudson, R. F. (1951). Mechanism of Hydrolysis of Benzoyl Chloride. Nature. [Link]

-

Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. [Link]

-

Wang, C., et al. (2021). Efficient mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air. Environmental Science and Pollution Research. [Link]

-

Benzyl chloride. Wikipedia. [Link]

-

Benzyl Chloride. PubChem, National Center for Biotechnology Information. [Link]

-

Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. SciSpace. [Link]

-

Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar. [Link]

-

Richard, J. P., et al. (1998). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society. [Link]

-

Cristol, S. J., & Bindel, T. H. (1981). Photochemcial transformations. 26. Sensitized and unsensitized photoreactions of some benzyl chlorides in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]

- Britton, G. C. (1951). Stabilized benzyl chloride.

-

Chemical Reactions of Benzyl Chloride. Chemcess. [Link]

-

Benzyl Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Understanding Benzyl Chloride: Properties, Safety, and Applications. Oreate AI Blog. [Link]

-

Synthesis of Benzoic Acid From Benzyl Chloride. Scribd. [Link]

-

Ross, S. D. (1994). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Cristol, S. J., & Bindel, T. H. (1981). Photochemical transformations. 30. Photosolvolysis of benzyl chlorides in tert-butyl alcohol. 2. Nature of excited states. Journal of the American Chemical Society. [Link]

-

Singh, A., & Sharma, P. (2020). Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. ResearchGate. [Link]

- METHOD FOR STABILIZING BENZYL CHLORIDE.

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 9. asianpubs.org [asianpubs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 12. Efficient mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Understanding Benzyl Chloride: Properties, Safety, and Applications - Oreate AI Blog [oreateai.com]

- 16. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. chemcess.com [chemcess.com]

- 18. nj.gov [nj.gov]

- 19. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. semanticscholar.org [semanticscholar.org]

Methodological & Application

Catalytic hydrogenation protocols for 3-(Chloromethyl)-4-methoxybenzoic acid

Application Note: Catalytic Hydrogenation Protocols for 3-(Chloromethyl)-4-methoxybenzoic Acid

Executive Summary

This technical guide details the protocols for the catalytic hydrogenation of 3-(Chloromethyl)-4-methoxybenzoic acid (CMBA) . Under standard catalytic hydrogenation conditions (Pd/C,

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, converting a reactive benzylic chloride into a stable methyl group. This guide addresses the primary challenge of this reaction: the evolution of stoichiometric hydrogen chloride (HCl), which can deactivate the catalyst and degrade the equipment if not managed via specific scavenging protocols.

Reaction Chemistry & Mechanistic Insight

The reduction of the benzylic C-Cl bond is chemically distinct from the hydrogenation of alkenes. It proceeds via a hydrogenolysis mechanism where the C-Cl bond is cleaved.

Reaction Scheme:

Mechanism:

-

Oxidative Addition: The Pd(0) species inserts into the labile benzylic C-Cl bond.

-

Hydrogen Activation:

adsorbs onto the catalyst surface. -

Reductive Elimination: The benzyl hydride species eliminates to form the methyl product, releasing HCl.

Critical Process Parameter: HCl Management The formation of HCl is the rate-limiting factor in process scale-up.

-

Catalyst Poisoning: Free HCl can protonate the support or alter the electronic state of the Pd, leading to deceleration.

-

Corrosion: In stainless steel reactors (Hastelloy/SS316), HCl requires immediate neutralization.

-

Solution: The inclusion of a stoichiometric base scavenger (Sodium Acetate or Triethylamine) is mandatory for high yield.

Visualization: Reaction Pathway

The following diagram illustrates the reaction pathway and the critical role of the base scavenger.

Figure 1: Mechanistic pathway of Pd-catalyzed hydrodechlorination showing the interception of HCl by the base scavenger.

Experimental Protocols

Protocol A: Standard Hydrodechlorination (Parr Shaker/Autoclave)

Best for: Gram-scale synthesis requiring high conversion efficiency.

Reagents:

-

Substrate: 3-(Chloromethyl)-4-methoxybenzoic acid (10.0 g, 50 mmol)

-

Catalyst: 10% Pd/C (Dry or 50% wet paste, 5 wt% loading relative to substrate)

-

Solvent: Methanol (HPLC Grade, 100 mL)

-

Scavenger: Sodium Acetate (anhydrous) (4.5 g, 55 mmol, 1.1 eq)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

In a fume hood, weigh Sodium Acetate and dissolve it in Methanol in the reaction vessel.

-

Add the substrate (CMBA) and stir until fully dissolved. Note: The solution may be slightly acidic; NaOAc acts as a buffer.

-

-

Catalyst Addition (Safety Critical):

-

STOP: Ensure no hydrogen sources are open.

-

Under a gentle Nitrogen flow, carefully add the 10% Pd/C.

-

Tip: If using dry catalyst, wet it immediately with a small amount of solvent to prevent sparking.

-

-

Hydrogenation:

-

Seal the reactor (Parr shaker or Autoclave).

-

Purge Cycle: Pressurize with

to 20 psi, vent. Repeat 3x to remove -

Pressurize with

to 30 psi (2 bar) . -

Agitate (shake or stir >800 rpm) at Room Temperature (25°C) .

-

Monitoring: Reaction is typically exothermic. Monitor temperature; do not exceed 40°C to prevent ring reduction (though unlikely with Pd at this pressure).

-

-

Completion:

-

Reaction typically completes in 2–4 hours. Monitor via HPLC or TLC (disappearance of benzyl chloride).

-

-

Workup:

-

Vent

and purge with -

Filter the mixture through a Celite pad to remove Pd/C. Keep filter cake wet (pyrophoric hazard).

-

Concentrate the filtrate to remove Methanol.

-

Resuspend residue in water (50 mL) and acidify to pH 2 with 1M HCl (to protonate the carboxylic acid product).

-

Extract with Ethyl Acetate, dry over

, and concentrate to yield the solid product.[1]

-

Protocol B: Transfer Hydrogenation (No Gas Cylinder)

Best for: Small-scale labs lacking high-pressure equipment.

Reagents:

-

Hydrogen Donor: Ammonium Formate (5 eq) or Cyclohexene.

-

Catalyst: 10% Pd/C.[2]

-

Solvent: Ethanol/Water (9:1).

Methodology:

-

Dissolve Substrate (1 eq) and Ammonium Formate (5 eq) in Ethanol/Water.

-

Add Pd/C (10 wt%).

-

Heat to Reflux (70-80°C) under Nitrogen.

-

Monitor evolution of

gas. -

Reaction is usually complete in 1 hour.

-

Filter hot (to prevent formate precipitation) and process as above.

Process Data & Troubleshooting

| Parameter | Recommended Range | Impact of Deviation |

| Pressure | 15 – 45 psi | <15 psi: Slow kinetics. >100 psi: Risk of reducing the aromatic ring (rare with Pd, common with Rh). |

| Temperature | 20°C – 40°C | >50°C: Increased risk of side reactions; solvent vapor pressure issues. |

| Base Scavenger | 1.05 – 1.2 eq | <1.0 eq: Incomplete conversion due to HCl poisoning. >2.0 eq: Unnecessary salt load. |

| Solvent | MeOH, EtOH, EtOAc | Acetic Acid: Good solubility but corrosive with HCl. THF: May polymerize or poison catalyst if peroxides present. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Stalled Reaction (<50% Conv.) | Catalyst poisoning by HCl. | Add more base (NaOAc or |

| Ring Reduction (Over-reduction) | Pressure too high or wrong catalyst. | Switch from Pt to Pd. Lower pressure to <20 psi. |

| Unknown Impurity (+14 mass) | Methylation of acid (Esterification). | If using MeOH/HCl (generated in situ), methyl ester forms. Use t-Butanol or add base before reaction starts. |

Workflow Visualization

Figure 2: Operational workflow for the batch hydrogenation process.

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for benzylic hydrogenolysis mechanisms).

-

Vertex AI Search Result 1.1 : Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine. North American Catalysis Society. Link (Provides context on Pd/C selectivity).

-

ChemicalBook . (2023).[3][4] Synthesis of 3-Methoxy-4-methylbenzoic acid. Link (Confirms the product identity and industrial relevance).

-

TCI Chemicals . (2023). Hydrogenation Catalysts Application Note. Link (General protocols for Pd/C usage).

-

Vertex AI Search Result 1.10 : Patent CN105384620A - 3-chloromethyl benzoic acid synthetic method. Link (Source for the starting material synthesis and stability).

Sources

Troubleshooting & Optimization

Purification strategies for 3-(Chloromethyl)-4-methoxybenzoic acid crude mixtures

Technical Support Center: 3-(Chloromethyl)-4-methoxybenzoic Acid

Executive Summary

You are working with 3-(Chloromethyl)-4-methoxybenzoic acid , a bifunctional intermediate containing a stable carboxylic acid and a highly reactive benzyl chloride moiety.

The central challenge: The chloromethyl group (

This guide outlines a non-aqueous purification strategy designed to preserve the alkyl halide functionality while removing the starting material (p-anisic acid) and polymeric byproducts.

Part 1: Critical Stability Alerts (Read First)

Before attempting purification, review these stability constraints to prevent immediate yield loss.

| Parameter | Critical Constraint | The "Why" (Mechanism) |

| Solvent Choice | NO Alcohols (MeOH, EtOH) | Solvolysis Risk: The benzyl chloride undergoes |

| Moisture | Strictly Anhydrous | Hydrolysis Risk: Water rapidly converts the |

| Temperature | < 60°C (Recommended) | Dimerization: At high heat, the molecule can self-alkylate (Friedel-Crafts-like) or form ether dimers. |

| Bases | Avoid Strong Bases | Polymerization: Strong bases deprotonate the carboxylic acid, making the molecule a nucleophile that attacks its own chloromethyl group, leading to polymerization. |

Part 2: Impurity Landscape & Diagnostics

Understanding your crude mixture is the first step. The diagram below maps the degradation pathways you are fighting against.

Figure 1: Degradation pathways. Note that the Target Product is the central node; deviation in solvent (Alcohol) or environment (Water) leads to irreversible impurities.

Part 3: Recommended Purification Protocols

Method A: Recrystallization (Toluene)

Best for: Large scale (>10g), removing starting material, and removing polymeric tars.

Why Toluene? Toluene is non-polar enough to suppress hydrolysis but polar enough (due to its aromatic nature) to dissolve the benzoic acid core at elevated temperatures. It has a high boiling point, allowing for a steep solubility curve.

Protocol:

-

Preparation: Dry the crude solid thoroughly under vacuum to remove residual water/HCl.

-

Dissolution: Place crude solid in a flask. Add anhydrous Toluene (approx. 5-7 mL per gram of solid).

-

Heating: Heat to 80-90°C (do not reflux aggressively). Stir until dissolved.

-

Note: If a small amount of dark tar remains insoluble, perform a hot filtration through a glass frit (avoid paper filters if possible, or use fluted paper quickly).

-

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature with stirring.

-

Critical: Rapid cooling traps the starting material (p-anisic acid). Slow cooling allows the target product (which is less soluble than the starting material in cold toluene due to the Cl group) to crystallize out.

-

-

Finishing: Cool to 0-5°C in an ice bath for 30 minutes.

-

Filtration: Filter the white needles. Wash with cold, dry Hexane (removes residual toluene and soluble impurities).

-

Drying: Vacuum dry at <40°C.

Method B: Flash Chromatography (Silica)

Best for: High purity requirements (>98%), removing specific regioisomers.

The Risk: Silica gel is acidic and usually contains adsorbed water. This can trigger hydrolysis of the benzyl chloride on the column.

Protocol:

-

Stationary Phase: Use Neutral Alumina (preferred) or acid-washed Silica Gel.

-

If using Silica: Pre-wash the column with 1% Triethylamine in Hexane to neutralize acidity, then flush with equilibration solvent.

-

-

Eluent System: Hexane : Ethyl Acetate (Gradient 90:10 to 60:40) .

-

Avoid: Methanol or Ethanol in the mobile phase.[1]

-

Modifier: Add 0.5% Acetic Acid to the eluent to prevent "streaking" of the carboxylic acid, but keep the run time short.

-

-

Loading: Load the sample as a solid deposit (dissolve in DCM, add silica, evaporate) or a concentrated DCM solution.

-

Collection: The product usually elutes after the non-polar impurities but before the starting material (p-anisic acid is more polar).

Part 4: Troubleshooting Guide (FAQ)

Q1: My product has a lower melting point than reported (Expected: ~196-200°C). Why? A: This is the classic signature of hydrolysis . The hydroxymethyl impurity depresses the melting point significantly.

-

Test: Run a TLC (Hexane:EtOAc 1:1). If you see a spot with lower

than your product (more polar), that is the alcohol. -

Fix: You cannot easily revert the alcohol. You must recrystallize (Method A) to remove it. Ensure your toluene is dried over molecular sieves.

Q2: I see a "new" spot on TLC after recrystallizing from Methanol. A: You likely synthesized the methyl ether .

-

Explanation: Methanol attacks the

group. -

Fix: Never use methanol. If this has happened, the batch is likely compromised. You might be able to hydrolyze the ester part, but the ether linkage is stable. Discard and restart, or use Toluene.

Q3: The solid turns pink/red upon standing. A: This indicates trace HCl or Phenolic oxidation .

-

Fix: Wash the crude solid with a minimal amount of cold, dilute

(rapidly) before recrystallization, or ensure the Toluene recrystallization includes a charcoal (decolorizing carbon) step during the hot filtration.

Part 5: Decision Logic for Purification

Use this flow to determine the correct path for your specific batch.

Figure 2: Process selection logic based on crude quality and scale.

References

-

Chloromethylation Methodology: Preparation of p-chloromethyl benzoic acid. Patent CN109503355A. (Describes the chlorination of p-methylbenzoic acid, analogous purification steps). Link

-

Recrystallization of Chloromethyl Derivatives: Method of producing 3-chloromethyl-4-methoxybenzaldehyde. Patent RU2561730C1. (Describes recrystallization of the aldehyde analog from hexane/petroleum ether; notes on solubility). Link

-

Hydrolytic Stability: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Zenodo. (Provides mechanistic insight into the stability of methoxy-substituted benzoic esters and halides). Link(Note: Generalized reference for mechanism).

-

General Synthesis Context: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. (Discusses handling of similar methoxy-benzoic acid intermediates). Link

Disclaimer: This guide is for research purposes only. 3-(Chloromethyl)-4-methoxybenzoic acid is a potent alkylating agent and lachrymator. Handle with extreme caution in a fume hood.

Sources

Recrystallization solvents for purifying 3-(Chloromethyl)-4-methoxybenzoic acid

Technical Support Center: Purification of 3-(Chloromethyl)-4-methoxybenzoic Acid

Welcome to the Advanced Purification Support Hub. This guide is designed for researchers and process chemists optimizing the purity of 3-(Chloromethyl)-4-methoxybenzoic acid (CAS: 37908-96-6). As a critical intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, its purity directly impacts the yield and quality of downstream API (Active Pharmaceutical Ingredient) production.

Part 1: Troubleshooting Guide (Q&A)

Q1: My product is oiling out instead of crystallizing. How do I fix this? A: Oiling out typically occurs when the compound's melting point is close to the solvent's boiling point or when the solution is too concentrated.[1]

-

Cause: The solute-solvent interaction is too strong, or the temperature dropped too quickly, trapping the compound in a metastable liquid phase.

-

Solution:

-

Re-heat the mixture until the oil dissolves completely.

-

Add a seed crystal of pure 3-(Chloromethyl)-4-methoxybenzoic acid at the cloud point (just before oiling occurs).

-

Slow down cooling : Wrap the flask in foil or a towel to insulate it, allowing a gradual temperature gradient.[1]

-

Change Solvent System : Switch from a single solvent (e.g., Toluene) to a dual-solvent system (Ethyl Acetate/Hexane).[1] The anti-solvent (Hexane) helps induce ordered crystal lattice formation rather than amorphous oiling.[1]

-

Q2: I see a new impurity peak (approx. +14 mass units or -18 mass units) after recrystallization. What happened? A: You likely caused solvolysis of the chloromethyl group.[1]

-

Mechanism: The benzylic chloride moiety is highly reactive (electrophilic).[1]

-

Prevention:

-

Avoid protic solvents (alcohols, water) for high-temperature steps.

-

Use anhydrous solvents : Ensure Ethyl Acetate or Toluene is dried (e.g., over MgSO₄ or molecular sieves) before use.[1]

-

Limit heat exposure : Do not reflux for extended periods; dissolve rapidly and cool immediately.

-

Q3: The melting point is lower than the reported literature value (~216-218°C). Is it wet? A: A depressed melting point usually indicates impurities, not just solvent.[1]

-

Diagnosis: If the range is wide (>2°C), you have a mixture.

-

Common Impurity: 4-Methoxybenzoic acid (starting material).[1][2][3][4] It has a lower melting point (~184°C).[1] If your chloromethylation was incomplete, this will depress the MP significantly.[1]

-

Remedy: Perform a hot filtration during recrystallization to remove insoluble oligomers, but more importantly, ensure the recrystallization solvent (e.g., Toluene) is sufficient to keep the more soluble starting material in the mother liquor while the product precipitates.

Part 2: Experimental Protocol

Recommended Method: Dual-Solvent Recrystallization (Ethyl Acetate / n-Heptane) Rationale: This method avoids protic solvents to prevent hydrolysis of the chloromethyl group while leveraging the polarity difference between the acid and non-polar impurities.

Reagents:

-

Crude 3-(Chloromethyl)-4-methoxybenzoic acid[5]

-

Ethyl Acetate (Anhydrous, ACS Reagent Grade)

-

n-Heptane (or n-Hexane) (ACS Reagent Grade)

-

Activated Charcoal (Optional, for decolorization)

Step-by-Step Procedure:

-

Dissolution :

-

Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add Ethyl Acetate (approx. 30-40 mL) and heat to a gentle reflux (approx. 77°C) using a heating mantle or oil bath.

-

Note: Add solvent in small portions (5 mL) until the solid just dissolves.[1] Do not add a large excess.

-

-

Filtration (Hot) :

-

If insoluble particles (dust, polymer) or color are present, add a spatula tip of activated charcoal. Stir for 2 minutes.

-

Filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization on the filter.[1]

-

-

Crystallization :

-

Cooling :

-

Remove from heat and place the flask on a cork ring or wood block.

-

Allow to cool to room temperature undisturbed (approx. 1-2 hours). Do not agitate, as this promotes small, impure crystals.

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation :

Part 3: Data & Properties

Table 1: Solvent Suitability for Benzylic Chlorides

| Solvent System | Suitability | Risk Factor | Comments |

| Ethyl Acetate / Heptane | High | Low | Best balance of solubility and stability. Non-reactive. |

| Toluene | High | Low | Good for larger scales.[1] Requires higher temp (110°C), increasing thermal degradation risk slightly.[1] |

| Ethanol / Water | Very Low | Critical | DO NOT USE. High risk of solvolysis (conversion to ethyl ether or alcohol).[1] |

| Dichloromethane (DCM) | Medium | Low | Good solubility but too volatile for effective high-temp recrystallization (poor recovery).[1] |

| Acetone | Low | Medium | Good solubility, but difficult to precipitate product without adding large amounts of water (hydrolysis risk).[1] |

Table 2: Key Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| Melting Point | 216–218°C | Literature value [1].[2][3][7] Wide range indicates impurity.[1] |

| Solubility (Water) | Insoluble | Acidic pH.[1][3] Soluble as sodium salt (pH > 8).[1] |

| Stability | Moisture Sensitive | Hydrolyzes to 3-(hydroxymethyl) analog.[1] Store under inert gas. |

Part 4: Process Visualization

Caption: Optimized dual-solvent recrystallization workflow ensuring removal of insoluble impurities and maximization of yield while minimizing hydrolytic degradation.

References

-

Sigma-Aldrich . 3-Chloro-4-methoxybenzoic acid Product Specification. Retrieved from

-

National Institute of Standards and Technology (NIST) . 3-Chloromethyl-4-methoxybenzoic acid Properties. Retrieved from

-

BenchChem . Synthesis and Stability of Benzoic Acid Derivatives. Retrieved from

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for recrystallization of aromatic acids).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-methoxybenzoic acid [chemister.ru]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. 3-クロロ-4-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Handling the Moisture Sensitivity of 3-(Chloromethyl)-4-methoxybenzoic acid

Welcome to the technical support center for 3-(Chloromethyl)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. The inherent moisture sensitivity of this compound presents unique challenges that, if not properly managed, can compromise experimental integrity, yield, and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our focus is on not just what to do, but why each step is critical for success.

Understanding the Challenge: The Inherent Reactivity of 3-(Chloromethyl)-4-methoxybenzoic acid

3-(Chloromethyl)-4-methoxybenzoic acid is a valuable building block in organic synthesis, prized for its bifunctional nature. The carboxylic acid and the benzylic chloride moieties allow for a diverse range of chemical transformations. However, the chloromethyl group is highly susceptible to nucleophilic attack by water, a reaction known as hydrolysis. This process is often faster than the intended reaction, leading to the formation of the corresponding benzyl alcohol derivative, 3-(Hydroxymethyl)-4-methoxybenzoic acid, as an undesired byproduct. This not only consumes the starting material but can also complicate purification processes.

The Mechanism of Hydrolysis

The hydrolysis of 3-(Chloromethyl)-4-methoxybenzoic acid proceeds via a nucleophilic substitution reaction. The electron-donating methoxy group on the aromatic ring can stabilize the carbocation intermediate, facilitating the departure of the chloride ion and subsequent attack by water.

Caption: Hydrolysis of 3-(Chloromethyl)-4-methoxybenzoic acid.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.

Issue 1: Low Yield and Presence of an Unexpected Polar Impurity

Question: My reaction with 3-(Chloromethyl)-4-methoxybenzoic acid is consistently giving low yields, and I'm observing a significant amount of a more polar byproduct in my TLC and LC-MS analysis. What could be the cause?

Answer: The most probable cause is the hydrolysis of your starting material to 3-(Hydroxymethyl)-4-methoxybenzoic acid. This occurs when the reagent is exposed to moisture from various sources.

Potential Sources of Moisture Contamination:

-

Improperly Dried Glassware: Even seemingly dry glassware can have a thin film of adsorbed water.[1][2]

-

Hygroscopic Solvents: Solvents can absorb moisture from the atmosphere if not handled and stored correctly.

-

Atmospheric Moisture: Performing reactions open to the air, especially on humid days, introduces a significant amount of water.

-

Contaminated Reagents: Other reagents in the reaction mixture may contain water.

Troubleshooting Steps:

-

Rigorous Drying of Glassware:

-

Use of Anhydrous Solvents:

-

Use freshly opened bottles of anhydrous solvents, preferably those with a Sure/Seal™ cap.[2]

-

If using solvents from a larger container, ensure they have been properly dried and stored over molecular sieves.

-

For highly sensitive reactions, consider degassing the solvent by methods such as freeze-pump-thaw or by bubbling an inert gas through it.[1]

-

-

Maintain an Inert Atmosphere:

-

Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[3] This can be achieved using a Schlenk line or a glovebox.[1]

-

A simple setup involves using a balloon filled with inert gas connected to the reaction flask via a needle.[4]

-

The system should be vented through a bubbler containing mineral oil or mercury to maintain a slight positive pressure and prevent backflow of air.[2]

-

Issue 2: Inconsistent Reaction Initiation or Rate

Question: I am seeing variability in the time it takes for my reaction to start, and the reaction rate is not reproducible. Could moisture be the culprit?

Answer: Yes, moisture can significantly impact reaction kinetics. The hydrolysis byproduct, 3-(Hydroxymethyl)-4-methoxybenzoic acid, can interfere with your intended reaction in several ways:

-

Competitive Reaction: The hydroxyl group of the byproduct can react with your other reagents, leading to the formation of different, undesired products.

-

Catalyst Inhibition: If your reaction is catalyzed, the byproduct or water itself might poison or deactivate the catalyst.

-

Change in Reaction Medium Polarity: The presence of the more polar alcohol byproduct can alter the polarity of the reaction solvent, thereby affecting reaction rates.

Troubleshooting Steps:

-

Verify Starting Material Purity:

-

Before use, analyze a small sample of your 3-(Chloromethyl)-4-methoxybenzoic acid by ¹H NMR or LC-MS to check for the presence of the hydrolysis product.

-

If significant degradation is observed, consider purifying the starting material or purchasing a new batch.

-

-

Strict Adherence to Anhydrous Techniques:

-

Implement the rigorous drying and inert atmosphere techniques described in the previous section.

-

Ensure all reagents added to the reaction are anhydrous. Solid reagents can be dried in a vacuum oven.

-

Issue 3: Difficulty in Product Purification

Question: I am having trouble separating my desired product from a persistent impurity that has a similar polarity. How can I improve the purification process?

Answer: If the impurity is the hydrolysis byproduct, its similar polarity to other potential polar products can make separation by standard column chromatography challenging.

Troubleshooting and Optimization Strategies:

-

Prevent Formation of the Impurity: The most effective strategy is to prevent the hydrolysis from occurring in the first place by strictly following anhydrous techniques.

-

Optimize Chromatographic Conditions:

-

Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve better separation.

-

Consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution is a persistent issue.

-

-

Recrystallization: If your desired product is a solid, recrystallization can be an effective method for removing the more soluble hydrolysis byproduct. Experiment with different solvent systems to find one that provides good differential solubility.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 3-(Chloromethyl)-4-methoxybenzoic acid?

A1: To maintain its integrity, 3-(Chloromethyl)-4-methoxybenzoic acid should be stored in a cool, dry place, away from moisture.[5] The container should be tightly sealed. For long-term storage, placing the container inside a desiccator with a drying agent like Drierite or phosphorus pentoxide is highly recommended.[6] Storing it under an inert atmosphere (e.g., in a glovebox) is ideal.[6]

Q2: What is the best way to handle and weigh this reagent?

A2: Handling and weighing should be done as quickly as possible to minimize exposure to atmospheric moisture. Ideally, this should be performed in a glovebox.[2][3] If a glovebox is not available, you can weigh the reagent in a sealed container (e.g., a vial with a septum) and transfer it to the reaction flask via a cannula or by quickly adding it against a counterflow of inert gas.

Q3: Can I use a drying tube instead of a full inert atmosphere setup?

A3: While a drying tube filled with a desiccant like calcium chloride can help, it is not a substitute for a proper inert atmosphere setup. A drying tube will not prevent oxygen from entering the system and may not be sufficient to exclude all moisture, especially for highly sensitive reactions.[2] A positive pressure of an inert gas is far more effective.[2]

Q4: How can I confirm that my starting material has degraded?

A4: Several analytical techniques can be used to detect the hydrolysis byproduct:

-

Thin-Layer Chromatography (TLC): The hydrolysis product, being a benzyl alcohol, will be more polar than the starting benzylic chloride and will have a lower Rf value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the benzylic protons (-CH₂Cl) of the starting material will have a different chemical shift compared to the benzylic protons (-CH₂OH) of the alcohol byproduct.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the two compounds and provide their respective molecular weights, confirming the identity of the impurity.[7][8]

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

A5: Due to the presence of the chloromethyl group, which is a feature of some hazardous compounds, appropriate PPE is essential.[9] This includes:

-

A lab coat

-

Chemical-resistant gloves (consult a glove compatibility chart)

-

Safety goggles or a face shield[9] All handling should be performed in a well-ventilated chemical fume hood.[9]

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup for running a reaction with 3-(Chloromethyl)-4-methoxybenzoic acid using a Schlenk line or a manifold with an inert gas source and a bubbler.

-

Glassware Preparation:

-

Thoroughly clean and oven-dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) at 125°C overnight.[2]

-

Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert gas flow.

-

-

Reagent Transfer:

-

If 3-(Chloromethyl)-4-methoxybenzoic acid is a solid, weigh it out quickly and add it to the reaction flask against a counterflow of inert gas.

-

Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

-

Liquid reagents should be added via a dry syringe through a rubber septum.[1][4]

-

-

Running the Reaction:

-

Maintain a slight positive pressure of the inert gas throughout the reaction, as indicated by a slow bubble rate in the bubbler.[2]

-

Stir the reaction mixture as required.

-

Caption: A typical inert atmosphere reaction setup.

Protocol 2: Monitoring Reaction Progress by TLC

-

Sample Collection: Using a dry syringe and needle, carefully withdraw a small aliquot of the reaction mixture through the septum.[4]

-